![molecular formula C23H23ClN4O4 B2407996 methyl 2-amino-4-(3-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758700-51-5](/img/structure/B2407996.png)
methyl 2-amino-4-(3-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, an imidazole ring, and a pyran ring. These types of structures are often found in biologically active compounds, so this molecule could potentially have interesting biological properties .
Molecular Structure Analysis
The molecule’s structure includes several aromatic rings, which are likely to contribute to its stability and may influence its reactivity. The presence of both amine and carboxylate groups could make the molecule a zwitterion, meaning it carries both a positive and a negative charge, which could also affect its properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups present in its structure. For example, the amine and carboxylate groups could potentially participate in acid-base reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could be important include its polarity, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking Studies
A study by Katariya, Vennapu, and Shah (2021) explored the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities. These compounds demonstrated significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Moreover, the compounds showed promising in vitro antibacterial and antifungal activities. Molecular docking studies supported their potential utility in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Biological Screening
Another research by Bhuva et al. (2015) focused on synthesizing 2-(4'-chlorophenyl)-6-methyl- (3-N, N'- diaryl/dialkyl amino methyl)-imidazo [1, 2-a] pyridines, assessing their biological activity against various bacteria and fungi. Some synthesized products exhibited moderate activity, suggesting their potential as antimicrobial agents (Bhuva, Bhadani, Purohit, & Purohit, 2015).
Anticancer and Antimicrobial Agents
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole derivatives, finding that some exhibited higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial activity. This highlights the compound's framework as a basis for developing effective antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Heterocyclic System Formation
Dotsenko et al. (2019) reported an unexpected reaction outcome leading to a novel heterocyclic system when attempting to modify a related pyrano[2,3-c]pyrazole derivative, demonstrating the complex chemistry and potential for discovering new molecular frameworks (Dotsenko, Dushenko, Aksenov, Aksenova, & Netreba, 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-amino-4-(3-chlorophenyl)-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4/c1-14-11-17-19(22(29)28(14)9-4-8-27-10-7-26-13-27)18(15-5-3-6-16(24)12-15)20(21(25)32-17)23(30)31-2/h3,5-7,10-13,18H,4,8-9,25H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLAVBIUTFGPCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)N1CCCN4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Methylpyrazol-3-YL)-3,6-dihydro-2H-pyridin-1-YL]prop-2-EN-1-one](/img/structure/B2407917.png)
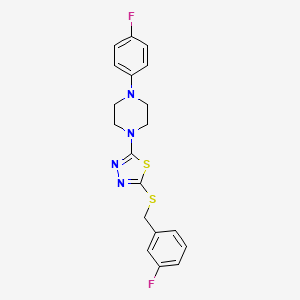
![3-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2407921.png)
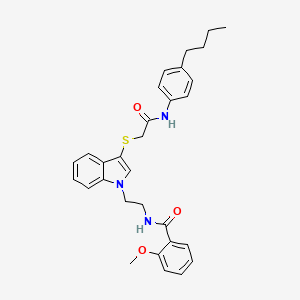


![2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B2407925.png)
![Tert-butyl (3aS,7aR)-2-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2407928.png)
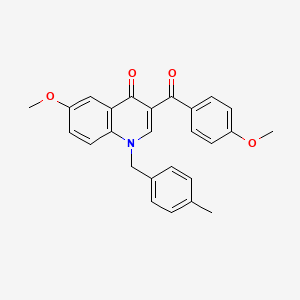
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine](/img/structure/B2407931.png)
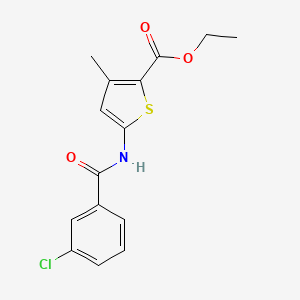
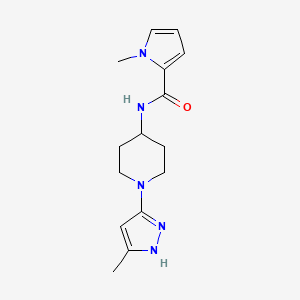
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407936.png)
